molecular formula C13H17ClN2O B14894848 1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one

1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one

Cat. No.: B14894848
M. Wt: 252.74 g/mol
InChI Key: WRGRSXRGOKIKMJ-UHFFFAOYSA-N
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Description

1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and 3-aminopiperidine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-chlorobenzaldehyde with 3-aminopiperidine under acidic or basic conditions.

    Final Product Formation: The intermediate is then subjected to further reactions, such as reduction or substitution, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one has various scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects and is used in the development of new drugs.

    Biological Research: It is used in biological assays to study its effects on different biological systems.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one: A similar compound with a phenyl group instead of a chlorophenyl group.

    1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one: A compound with a chlorophenyl group at a different position.

Uniqueness

1-(3-Aminopiperidin-1-yl)-2-(3-chlorophenyl)ethan-1-one is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. The presence of the chlorophenyl group may enhance its binding affinity to certain targets and influence its reactivity.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-(3-chlorophenyl)ethanone

InChI

InChI=1S/C13H17ClN2O/c14-11-4-1-3-10(7-11)8-13(17)16-6-2-5-12(15)9-16/h1,3-4,7,12H,2,5-6,8-9,15H2

InChI Key

WRGRSXRGOKIKMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC(=CC=C2)Cl)N

Origin of Product

United States

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